molecular formula C7H5Cl2NO B1594865 2,3-Dichlorobenzaldoxime CAS No. 4414-54-4

2,3-Dichlorobenzaldoxime

Cat. No. B1594865
CAS RN: 4414-54-4
M. Wt: 190.02 g/mol
InChI Key: UDEADLUKAYYZNF-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzaldoxime is a chemical compound with the CAS Number: 4414-54-4 . It is also known as 2,3-Dichlorobenzaldehyde oxime . The compound is typically stored at ambient temperature and is a solid in its physical form .


Molecular Structure Analysis

The molecular weight of 2,3-Dichlorobenzaldoxime is 190.03 . The InChI code for the compound is 1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3H,4H2 .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzaldoxime has a boiling point of 127-129°C . It is a solid at room temperature .

Scientific Research Applications

Organic Chemistry - Oxidation Reactions

  • DDQ is a versatile and easily recyclable oxidant .
  • It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
  • DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
  • The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
  • The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols .
  • A combination of DDQ and protic acid is known to oxidize several aromatic donors to the corresponding cation radicals .
  • The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals .
  • These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

Antioxidant and Antibacterial Activities

  • A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
  • One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Wastewater Treatment

  • Electrospun materials have emerged as a promising solution for wastewater treatment due to large specific surface area, micro/nano-scale, hierarchical structure and flexible compositional regulation, and ease of functionalization .
  • They are suitable for a variety of scenarios by enabling strategies of adsorption, catalytic degradation, filtration, and distillation, with benefits of low energy consumption, high efficiency, and simplified processes .
  • Recent research progresses in treating wastewater contaminated by oil, dyes, heavy metal ions, and bacteria are discussed, integrating insights into their mechanisms and performance evaluation .

Antiviral Agents

  • 1,2,3-triazole derivatives have been studied for their potential as antiviral agents .
  • These compounds have been found to disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
  • Some of the 1,2,3-triazole analogs showed more potent antiviral activity than the reference drug .
  • This research can be useful for the future of clinical research to develop more potent and effective antiviral agents .

Drug Discovery and Various Fields

  • 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
  • Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
  • The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Public Participation in Scientific Research

  • Public participation in scientific research has been recognized as a valuable approach in various fields .
  • It allows for the collective description of a range of diverse projects .
  • This approach acknowledges the tradition of distinct terms and the need to share understandings across fields .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEADLUKAYYZNF-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzaldoxime

CAS RN

4414-54-4
Record name N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Bose, AV Narasaiah - Synthetic Communications, 2000 - Taylor & Francis
Quinolinium Fluorochromate (QFC) was found to be an efficient oxidant for the conversion of C=N of oximes, tosylhydrazones and N,N-dimethylhydrazones to yield their corresponding …
Number of citations: 32 www.tandfonline.com
DS Bose, AV Narsaiah… - Synthetic …, 2000 - Taylor & Francis
In an environmentally benign solvent-free system, oximes and hydrazones are rapidly transformed into parent carbonyl compounds using peroxymonosulfate on silica gel under …
Number of citations: 27 www.tandfonline.com
S Hazarika, G Borah - Applied Organometallic Chemistry - Wiley Online Library
The multifaceted Fe 3 O 4 ‐Pd@rGO nanocomposite (NC) has been synthesized successfully by a biogenic method using Ocimum tenuiflorum leaf extract. The preparation of graphene …
Number of citations: 0 onlinelibrary.wiley.com
JC Hanson, AAW Long, JHC Nayler… - Journal of the Chemical …, 1965 - pubs.rsc.org
IN Part VI of this Series we described the synthesis of 3-o-chlorophenyl-&methyl-4-isoxazolylpenicillin (cloxacillin)(I; R= H), which proved effective in the parenteral and oral treatment of …
Number of citations: 9 pubs.rsc.org

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